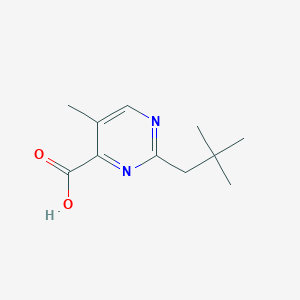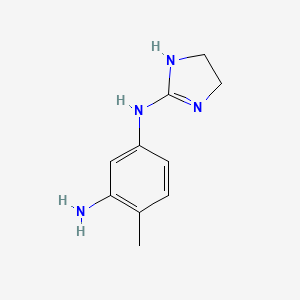![molecular formula C8H11F3N2O B13204972 3-(Trifluoromethyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene](/img/structure/B13204972.png)
3-(Trifluoromethyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene is a compound that belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom. This compound contains a trifluoromethyl group, which is known for its electron-withdrawing properties, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a trifluoromethylated precursor with a suitable diaza compound in the presence of a catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
3-(Trifluoromethyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 3-(Trifluoromethyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene: A similar compound with a slight variation in the diaza ring structure.
3-(Trifluoromethyl)-1-oxa-2,7-diazaspiro[4.5]dec-3-ene: Another related compound with a different position of the double bond.
Uniqueness
The uniqueness of 3-(Trifluoromethyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene lies in its specific structural arrangement and the presence of the trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H11F3N2O |
|---|---|
Molecular Weight |
208.18 g/mol |
IUPAC Name |
3-(trifluoromethyl)-1-oxa-2,9-diazaspiro[4.5]dec-2-ene |
InChI |
InChI=1S/C8H11F3N2O/c9-8(10,11)6-4-7(14-13-6)2-1-3-12-5-7/h12H,1-5H2 |
InChI Key |
CMWVNSBWUOQNSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC(=NO2)C(F)(F)F)CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


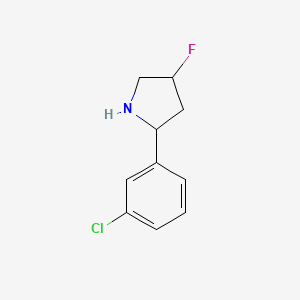

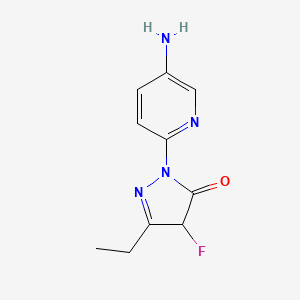
![2-[2-(Cyclohexylsulfanyl)ethyl]piperidine](/img/structure/B13204897.png)
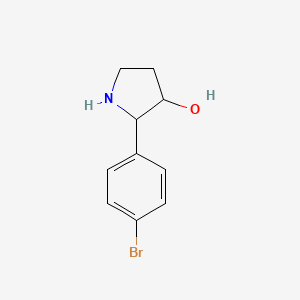
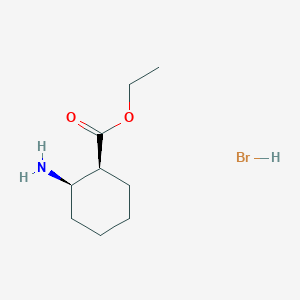
methanol](/img/structure/B13204909.png)


![Methyl 3'-chlorospiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13204916.png)
